3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine
Brand Name: Vulcanchem
CAS No.: 937612-31-2
VCID: VC21119092
InChI: InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2
SMILES: C1C(CN1)CC2=CC=CC=C2OC(F)(F)F
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol

3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine

CAS No.: 937612-31-2

Cat. No.: VC21119092

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine - 937612-31-2

Specification

CAS No. 937612-31-2
Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
IUPAC Name 3-[[2-(trifluoromethoxy)phenyl]methyl]azetidine
Standard InChI InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2
Standard InChI Key NEDWFNVNEMWMIM-UHFFFAOYSA-N
SMILES C1C(CN1)CC2=CC=CC=C2OC(F)(F)F
Canonical SMILES C1C(CN1)CC2=CC=CC=C2OC(F)(F)F

Introduction

Chemical Structure and Properties

Structural Features

3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine combines several key structural elements that contribute to its chemical identity and potential reactivity:

  • A four-membered azetidine ring (containing one nitrogen atom)

  • A benzyl substituent at the 3-position of the azetidine

  • A trifluoromethoxy group (-OCF3) at the 2-position (ortho) of the phenyl ring

The azetidine ring creates a high degree of ring strain due to its four-membered structure, which often translates to enhanced reactivity in chemical reactions. The trifluoromethoxy group at the ortho position introduces unique electronic and steric effects that distinguish this compound from its positional isomers.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:

PropertyExpected Value/Characteristic
Molecular FormulaC11H12F3NO
Molecular WeightApproximately 231.22 g/mol
Physical StateLikely a solid at room temperature
SolubilityHigher solubility in organic solvents than water due to the lipophilic trifluoromethoxy group
LogPRelatively high (estimated >2) due to the trifluoromethoxy substituent
Melting PointLikely in the range of 80-150°C (based on similar structures)

Comparison with Related Compounds

When compared to positional isomers and structurally related compounds, several distinctions emerge:

CompoundStructural DifferenceExpected Impact on Properties
3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidineTrifluoromethoxy at para positionDifferent electronic distribution, altered reactivity pattern
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidineTrifluoromethyl vs. trifluoromethoxy groupReduced hydrogen bonding capacity, different electrostatic profile
1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amineSubstitution at 1-position with additional amine groupDifferent basicity, nucleophilicity, and hydrogen bonding properties

Synthesis and Preparation Methods

Nucleophilic Substitution Approach

A direct approach would likely involve the reaction of 2-trifluoromethoxybenzyl halide (particularly the chloride or bromide) with azetidine under basic conditions:

  • Preparation of azetidine or protected azetidine derivatives

  • Reaction with 2-trifluoromethoxybenzyl halide in the presence of a base

  • Deprotection steps if necessary

Reductive Amination Route

An alternative approach might utilize reductive amination:

  • Reaction of 2-trifluoromethoxybenzaldehyde with azetidine

  • Reduction of the resulting imine using an appropriate reducing agent (NaBH4, NaCNBH3)

Reaction Conditions and Considerations

Typical reaction conditions for the synthesis would likely include:

Reaction ParameterTypical Conditions
SolventAprotic solvents (DMF, THF, acetonitrile)
TemperatureRoom temperature to reflux (depending on approach)
BaseK2CO3, NaH, or tertiary amines
Reaction Time6-24 hours
PurificationColumn chromatography or recrystallization

The ortho-substituted nature of the benzyl halide might introduce steric hindrance that could affect reaction kinetics compared to para-substituted analogs, potentially requiring modified reaction conditions.

Chemical Reactivity

Characteristic Reactions

Based on its structural features, 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine would be expected to participate in several types of chemical transformations:

Nucleophilic Reactions

The nitrogen atom in the azetidine ring can serve as a nucleophile in various reactions:

  • Alkylation with alkyl halides

  • Acylation with acid chlorides or anhydrides

  • Addition to carbonyl compounds

Ring-Opening Reactions

The strained azetidine ring may undergo ring-opening reactions under certain conditions:

  • Acid-catalyzed ring opening

  • Nucleophilic ring opening

  • Reductive ring opening

Oxidation Reactions

The benzylic position represents a reactive site for oxidation:

  • Benzylic oxidation to form ketones

  • C-H activation chemistry

Reaction Tables

Reaction TypeReagentsExpected Products
N-AlkylationR-X, BaseN-alkylated derivative
N-AcylationRCOCl, BaseN-acylated derivative
Benzylic OxidationKMnO4, CrO3Ketone or carboxylic acid derivatives
Ring OpeningHX, HeatLinear amino compounds
ReductionLiAlH4, NaBH4Reduced derivatives

The ortho-trifluoromethoxy group would likely influence these reactions through both electronic and steric effects, potentially leading to different reactivity profiles compared to other isomers.

Applications in Scientific Research

Medicinal Chemistry Applications

Four-membered heterocycles such as oxetanes and azetidines represent attractive and emergent design options in medicinal chemistry due to their small and rigid structures . The potential applications of 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine in this field include:

Drug Design

  • Scaffold for developing novel therapeutic agents

  • Conformational constraint to improve binding specificity

  • Metabolic stability enhancement through the trifluoromethoxy group

Structure-Activity Relationship Studies

  • Investigation of positional effects of the trifluoromethoxy group

  • Exploration of azetidine ring as a pharmacophore

Synthetic Applications

The compound could serve as a valuable building block in organic synthesis:

  • Intermediate in the preparation of more complex heterocyclic systems

  • Component in diversity-oriented synthesis libraries

  • Template for developing new synthetic methodologies

Analytical Chemistry

The unique spectroscopic properties imparted by the trifluoromethoxy group make compounds like 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine useful in analytical applications:

  • 19F NMR spectroscopy probes

  • Reference standards in chromatographic methods

  • Structural elucidation studies

Biological Activity and Properties

Central Nervous System Activity

Compounds containing azetidine rings have been explored for various CNS applications:

  • Potential modulation of neurotransmitter systems

  • Blood-brain barrier penetration enhanced by the lipophilic trifluoromethoxy group

Enzyme Inhibition

The unique spatial arrangement created by the ortho-trifluoromethoxy group could enable specific interactions with enzyme binding pockets:

  • Potential selectivity for specific enzyme isoforms

  • Altered binding profiles compared to meta- and para-substituted analogs

Structure-Activity Relationships

The position of substituents on the phenyl ring can significantly impact biological activity. The ortho-positioned trifluoromethoxy group in 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine would create a different electronic and steric environment compared to its positional isomers:

PositionExpected Impact on Biological Activity
Ortho (2-position)Potential for intramolecular interactions, constrained conformations
Meta (3-position)Different spatial orientation, altered receptor recognition
Para (4-position)More extended conformation, different pharmacokinetic properties

Pharmacokinetic Considerations

The trifluoromethoxy group typically enhances several pharmacokinetic properties:

  • Increased lipophilicity (improving membrane permeability)

  • Enhanced metabolic stability (resistance to oxidative metabolism)

  • Altered distribution characteristics

The azetidine ring may also influence pharmacokinetic parameters, potentially affecting absorption, distribution, metabolism, and excretion profiles.

Theoretical Analysis and Molecular Modeling

Electronic Properties

Computational analysis of 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine would likely reveal:

  • Asymmetric electron density distribution due to the trifluoromethoxy group

  • Distinctive electrostatic potential map compared to positional isomers

  • Unique frontier molecular orbital characteristics

Conformational Analysis

The ortho-positioned trifluoromethoxy group would introduce significant conformational constraints:

  • Restricted rotation around the benzyl-azetidine bond

  • Potential for specific intramolecular interactions

  • Preferred conformational states that could influence binding to biological targets

Predicted Physicochemical Properties

Based on computational models, the following properties could be anticipated:

PropertyPredicted Value/Range
LogP2.5-3.2
Topological Polar Surface Area12-25 Ų
Number of Rotatable Bonds3-4
H-Bond Acceptors2 (N and O atoms)
H-Bond Donors0-1 (depending on protonation state)

These properties would position 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine in an interesting space for drug-like molecules, particularly for CNS applications where balanced lipophilicity and size are crucial.

Comparative Analysis with Related Compounds

Positional Isomers

The properties of 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine can be compared with its positional isomers:

PropertyOrtho Isomer (2-position)Meta Isomer (3-position)Para Isomer (4-position)
Steric EnvironmentMost hinderedModerately hinderedLeast hindered
Electronic EffectsStrongest intramolecular effectsIntermediateMost extended electronic effects
Dipole MomentLikely highestIntermediateLikely lowest
Conformational FlexibilityMost restrictedIntermediateMost flexible

These differences would likely translate to distinctive biological activity profiles and chemical reactivity patterns.

Functional Group Variations

Comparing 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine with related compounds featuring different functional groups:

Functional GroupExpected Impact on Properties
Trifluoromethoxy (-OCF3)High lipophilicity, electron-withdrawing, metabolically stable
Trifluoromethyl (-CF3)More electron-withdrawing, no hydrogen bond accepting capability
Methoxy (-OCH3)Less lipophilic, weaker electron-donating, metabolically less stable
Halogen (F, Cl, Br)Varied electronic effects, different sizes, halogen bonding potential

The trifluoromethoxy group offers a unique combination of properties that distinguishes 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine from its structural analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator